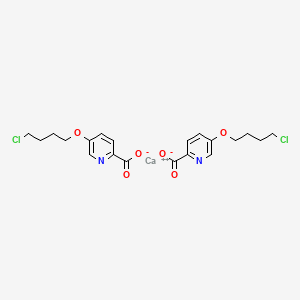![molecular formula C17H38N6 B14463740 N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine CAS No. 72156-53-7](/img/structure/B14463740.png)
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine is a complex organic compound known for its unique chemical structure and properties. This compound features a long dodecyl chain, a hydrazinylmethylidene group, and a guanidine moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine typically involves multiple steps. One common method includes the reaction of dodecylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with hydrazine to form the hydrazinylmethylidene group. Finally, the guanidine moiety is introduced through a reaction with a suitable guanidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar or non-polar solvents depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazinylmethylidene group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: A zwitterionic surfactant used for protein solubilization.
N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine: A biocide used in disinfectants and cleaners.
Uniqueness
N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72156-53-7 |
|---|---|
Molecular Formula |
C17H38N6 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-amino-N'-[3-[carbamimidoyl(dodecyl)amino]propyl]methanimidamide |
InChI |
InChI=1S/C17H38N6/c1-2-3-4-5-6-7-8-9-10-11-14-23(17(18)19)15-12-13-21-16-22-20/h16H,2-15,20H2,1H3,(H3,18,19)(H,21,22) |
InChI Key |
JPQGKJXMVLRMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCN=CNN)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


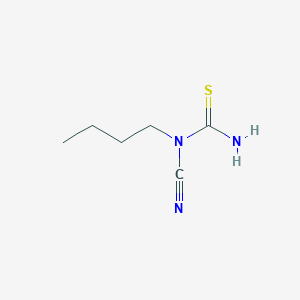
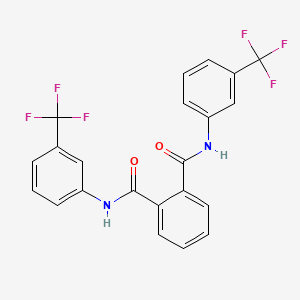
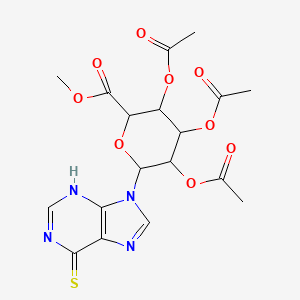
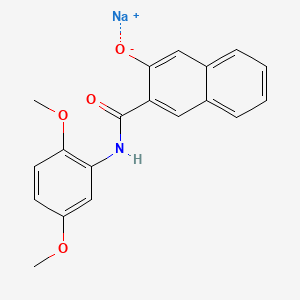
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
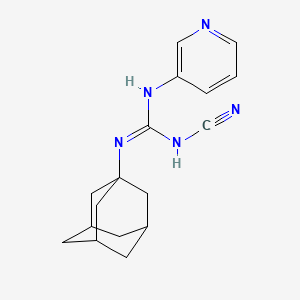
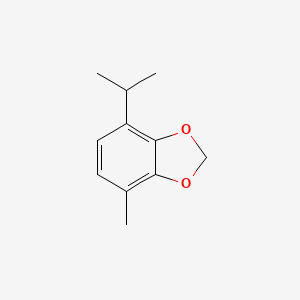

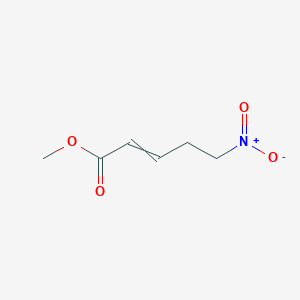
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
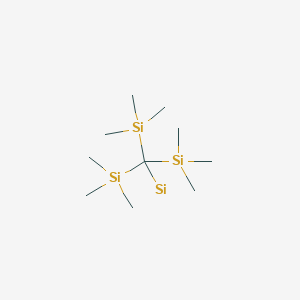
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

